Cas no 156429-14-0 (1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI))
156429-14-0 structure
Product Name:1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI)
CAS-Nr.:156429-14-0
MF:C23H20N2O9
MW:468.412906646729
CID:165127
PubChem ID:135568382
Update Time:2025-04-19
1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI)
- (1R,2S,3R,4S)-3-acetyloxy-11-diazonio-2,4,10-trihydroxy-2-methyl-9-oxo-1-propanoyloxy-3,4-dihydro-1H-benzo[b]fluoren-5-olate
- 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-m...
- 1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a
- (1R,2S,3R,4S)-3-(acetyloxy)-11-diazonio-2,4,10-trihydroxy-2-methyl-9-oxo-1-(propanoyloxy)-2,3,4,9-tetrahydro-1H-benzo[b]fluoren-5-olate
- 11H-Benzo(b)fluorene-5,10-dione, 2,3,4,11-tetrahydro-3-(acetyloxy)-11-diazo-2-methyl-1-(1-oxopropoxy)-2,4,9-trihydroxy-, (1R-(1-alpha,2-alpha,3-beta,4-alpha))-
- FL-120C'
- FL 120C'
- 156429-14-0
- DTXSID00935444
- 3-(Acetyloxy)-11-diazonio-2,4,9-trihydroxy-2-methyl-10-oxo-1-(propanoyloxy)-2,3,4,10-tetrahydro-1H-benzo[b]fluoren-5-olate
- Kinamycin C'
-
- Inchi: 1S/C23H20N2O9/c1-4-11(28)34-21-16-14(20(31)22(23(21,3)32)33-8(2)26)13-15(17(16)25-24)19(30)12-9(18(13)29)6-5-7-10(12)27/h5-7,20-22,27,31-32H,4H2,1-3H3/t20-,21+,22+,23-/m0/s1
- InChI-Schlüssel: DLCJPNVCHBVWGU-AFXVXQJMSA-N
- Lächelt: O[C@@]1(C)[C@@H](C2C(C3C(C4C(=CC=CC=4C(C=3C=2[C@@H]([C@H]1OC(C)=O)O)=O)O)=O)=[N+]=[N-])OC(CC)=O
Berechnete Eigenschaften
- Genaue Masse: 468.117
- Monoisotopenmasse: 468.117
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 10
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 5
- Komplexität: 1300
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 4
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topologische Polaroberfläche: 149Ų
Experimentelle Eigenschaften
- Dichte: g/cm3
- Siedepunkt: °Cat760mmHg
- Flammpunkt: °C
1H-Benzo[b]fluorene-5,10-dione,3-(acetyloxy)-11-diazo-2,3,4,11-tetrahydro-2,4,9-trihydroxy-2-methyl-1-(1-oxopropoxy)-,[1R-(1a,2a,3b,4a)]- (9CI) Verwandte Literatur
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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